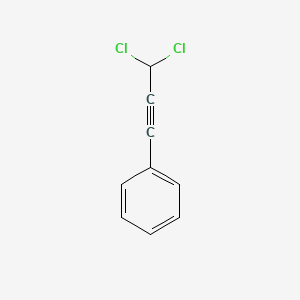
4-Pentadecylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentadecylbenzene-1,2-diol is an organic compound with the molecular formula C21H36O2. It is a type of dihydroxybenzene, specifically a benzenediol, where two hydroxyl groups are substituted onto a benzene ring. This compound is known for its unique structure, which includes a long pentadecyl chain attached to the benzene ring, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentadecylbenzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of alkenes or the hydrolysis of epoxides . These methods typically require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrolysis to obtain the desired diol . This method is scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentadecylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead tetraacetate (Pb(OAc)4) and periodic acid (HIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Pentadecylbenzene-1,2-diol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 4-Pentadecylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to various biological effects, including antimicrobial activity and modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentadecylcatechol: Similar in structure but with the hydroxyl groups in different positions.
4-Allylbenzene-1,2-diol: Another benzenediol with an allyl group instead of a pentadecyl chain.
Uniqueness
4-Pentadecylbenzene-1,2-diol is unique due to its long pentadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and long-chain alkyl groups .
Propriétés
Numéro CAS |
5394-77-4 |
|---|---|
Formule moléculaire |
C21H36O2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
4-pentadecylbenzene-1,2-diol |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(22)21(23)18-19/h16-18,22-23H,2-15H2,1H3 |
Clé InChI |
LAMCNRYCAMXXHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


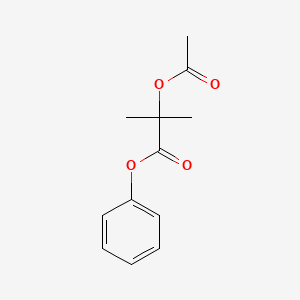
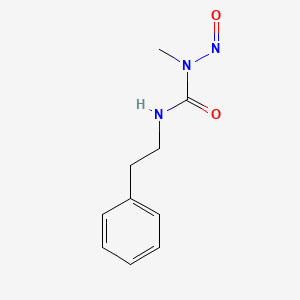
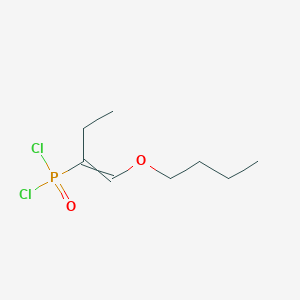

![N-benzyl-2-[(2,4-dimethylphenyl)carbamoyl-(2-methylpropyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14726189.png)

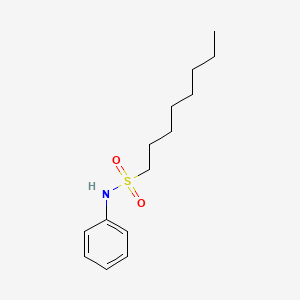
![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)

